molecular formula C13H11Cl2NO6S B2707251 3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1007930-95-1

3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2707251
CAS No.: 1007930-95-1
M. Wt: 380.19
InChI Key: MGFHIQBDBPZGMV-UHFFFAOYSA-N
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Description

The compound “3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a complex organic molecule. It contains a bicyclic hexane ring, which is a common structural motif in many bioactive compounds . The molecule also contains sulfonyl, carboxylic acid, and dichlorophenyl functional groups, which can contribute to its reactivity and potential biological activity .

Scientific Research Applications

Synthesis and Structural Analysis

  • A key approach to synthesizing 3-azabicyclo[3.1.0]hexanes involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, showcasing a method to generate these structures with up to 94% yield. This method underscores the utility of 3-azabicyclo[3.1.0]hexanes as scaffolds in drug design due to their conformational rigidity and potential for diverse functionalization (Kimura et al., 2015).
  • The 3-azabicyclo[3.1.0]hexane core is highlighted as a privileged structure in pharmacologically active compounds, showing enhanced binding affinities with targets due to its conformationally restricted framework. This suggests the importance of such bicyclic structures in the development of new therapeutic agents (Fritz et al., 2013).

Applications in Medicinal Chemistry

  • The bicyclo[3.1.0]hexane core, including structures like 3-azabicyclo[3.1.0]hexanes, are integral in the design of bioactive compounds. They serve as conformationally locked analogues of key biological molecules, including nucleosides and amino acids, which are crucial in the discovery and optimization of novel therapeutics. These compounds are noted for their presence in natural product synthesis, bioactive compound development, and as catalysts, indicating their broad applicability in chemistry and drug development (Jimeno et al., 2011).

Novel Synthetic Approaches

  • Innovative methods for synthesizing cyclopropane-fused heterocycles with bromoethylsulfonium salt have been developed, emphasizing the relevance of the 3-azabicyclo[3.1.0]hexane motif in natural products and its role as a conformationally restricted analogue of piperidines and other important biological molecules (Fritz et al., 2013).

Properties

IUPAC Name

3-(5-carboxy-2,4-dichlorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO6S/c14-8-3-9(15)10(2-7(8)12(17)18)23(21,22)16-4-5-1-6(5)11(16)13(19)20/h2-3,5-6,11H,1,4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFHIQBDBPZGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332268
Record name 3-(5-carboxy-2,4-dichlorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1007930-95-1
Record name 3-(5-carboxy-2,4-dichlorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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